ethyl 4-({(2Z)-3-[(4-chlorophenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate
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Overview
Description
Ethyl 4-({(2Z)-3-[(4-chlorophenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a chromenylidene group, a chlorophenyl group, and a benzoate ester, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({(2Z)-3-[(4-chlorophenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate typically involves multi-step organic reactions. One common method includes the formation of the chromenylidene intermediate, followed by the introduction of the chlorophenyl carbamoyl group and the final esterification to form the benzoate ester. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors or continuous flow systems to optimize the reaction efficiency and scalability. The use of advanced techniques such as microreactor technology can enhance the sustainability and versatility of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({(2Z)-3-[(4-chlorophenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromenylidene group to a more saturated form.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Ethyl 4-({(2Z)-3-[(4-chlorophenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing other complex organic molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 4-({(2Z)-3-[(4-chlorophenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chromenylidene group may play a crucial role in binding to these targets, while the chlorophenyl carbamoyl group can modulate the compound’s activity. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2Z)-[(4-chlorophenyl)hydrazono][(2-ethoxy-2-oxoethyl)sulfanyl]acetate
- Cetirizine Related Compound G (2-{4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl}ethanol dihydrochloride)
Uniqueness
Ethyl 4-({(2Z)-3-[(4-chlorophenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
ethyl 4-[[3-[(4-chlorophenyl)carbamoyl]chromen-2-ylidene]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN2O4/c1-2-31-25(30)16-7-11-20(12-8-16)28-24-21(15-17-5-3-4-6-22(17)32-24)23(29)27-19-13-9-18(26)10-14-19/h3-15H,2H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCNDUBLRSJCSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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